1-Propyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Propyl-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a compound that forms an important structural motif in various natural products and therapeutic agents. This compound is part of the isoquinoline alkaloids family, known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
1-Propyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ), which is an important structural motif of various natural products and therapeutic lead compounds . The primary targets of PTIQ are likely to be similar to those of its parent compound, TIQ. TIQ and its derivatives have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tiq and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), have high pharmacological potential and a broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been noted . It’s plausible that PTIQ may share similar mechanisms of action.
Biochemical Pathways
The biochemical pathways affected by PTIQ are likely to be similar to those affected by TIQ and its derivatives. These compounds have been found to have a complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system . This neuroprotection may involve MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system .
Result of Action
Tiq and its derivatives have been found to have neuroprotective effects . . It’s plausible that PTIQ may have similar effects.
Biochemical Analysis
Biochemical Properties
1-Propyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that THIQs can serve as a tool to synthesize unnatural, optically active tetrahydroisoquinolines . This interaction involves the formation of an intermediate iminium .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an intermediate iminium . This process is part of the Pictet–Spengler reaction , which is a chemical reaction used to synthesize tetrahydroisoquinolines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an intermediate iminium ion, which then cyclizes to produce the tetrahydroisoquinoline structure . Another method includes the enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines using chiral hydride reducing agents or chiral catalysts .
Industrial Production Methods: Industrial production often involves catalytic hydrogenation of isoquinoline derivatives in the presence of specific catalysts such as palladium or platinum compounds. The reaction is typically carried out in a high-pressure reactor with hydrogen gas .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Enantioselective reduction can be used to produce chiral tetrahydroisoquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Chiral hydride reducing agents or hydrogenation with chiral catalysts are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Chiral tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.
Scientific Research Applications
1-Propyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Comparison with Similar Compounds
1-Propyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential in treating neurodegenerative diseases.
1-Isopropyl-1,2,3,4-tetrahydroisoquinoline: Investigated for its antihypertensive effects.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Studied for its antineuroinflammatory properties.
Uniqueness: this compound is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
1-propyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-5-12-11-7-4-3-6-10(11)8-9-13-12/h3-4,6-7,12-13H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECSIQWALUVWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2CCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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